Bienvenue dans la boutique en ligne BenchChem!

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine

Medicinal Chemistry Physicochemical Properties Drug Design

This (3S)-configured, trifluoropropylated piperazine delivers a unique combination of a defined chiral center and a lipophilic 3,3,3-trifluoropropyl chain (LogP 1.11). Unlike achiral or non-fluorinated analogs, it enables precise SAR studies for CNS targets where stereochemistry and membrane permeability are critical. Procure from a reliable source to ensure batch-to-batch consistency for your drug discovery programs.

Molecular Formula C8H15F3N2
Molecular Weight 196.21 g/mol
Cat. No. B11903065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine
Molecular FormulaC8H15F3N2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CCC(F)(F)F
InChIInChI=1S/C8H15F3N2/c1-7-6-13(5-3-12-7)4-2-8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1
InChIKeyQBWBVOCZMWMKBA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine: Core Identity and Baseline Characteristics for Scientific Procurement


(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine (CAS 1449137-54-5) is a chiral, trifluoropropylated piperazine derivative with the molecular formula C8H15F3N2 and a molecular weight of 196.21 g/mol . As a member of the piperazine scaffold family—a privileged structure in medicinal chemistry—this compound serves primarily as a research intermediate or building block for the synthesis of bioactive molecules [1]. The molecule features a defined (3S) stereocenter and a terminal 3,3,3-trifluoropropyl substituent, which together confer distinct physicochemical properties compared to its achiral or non-fluorinated analogs. It is commercially available from chemical suppliers at purities typically around 98% , positioning it as a specialized chemical tool for researchers engaged in drug discovery, particularly those investigating fluorinated pharmacophores or stereochemically defined piperazine-containing ligands.

Why Generic Substitution Fails: Critical Differentiators of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine


Indiscriminate substitution of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine with other piperazine derivatives is not scientifically sound due to the compound's specific combination of a chiral (3S)-methyl group and a 3,3,3-trifluoropropyl chain. These structural features are not generic and have profound, quantifiable impacts on molecular properties. For instance, the presence of the trifluoropropyl group directly alters lipophilicity; its parent compound, 1-(3,3,3-trifluoropropyl)piperazine, has a measured LogP of 1.11 [1]. This stands in stark contrast to the lipophilicity of non-fluorinated piperazine analogs and directly influences membrane permeability and biological interactions [2]. Furthermore, the defined (3S) stereochemistry is a critical determinant of chiral recognition in biological systems, distinguishing it from its (3R) enantiomer (CAS 1604400-52-3) and achiral mixtures. Simply using a non-fluorinated, racemic, or differently substituted piperazine would result in a different physicochemical and, critically, biological profile, as demonstrated by comparative studies of fluorinated 5-HT4 receptor antagonists where the trifluoropropyl group was essential for maintaining the desired pharmacological profile and selectivity [2]. Therefore, substitution without rigorous comparative validation jeopardizes experimental reproducibility and the integrity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine


Enhanced Lipophilicity (LogP) of the 3,3,3-Trifluoropropyl Moiety vs. Non-Fluorinated Analogs

The 3,3,3-trifluoropropyl substituent in (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine confers a significant increase in lipophilicity compared to non-fluorinated alkyl piperazine analogs. While specific LogP data for the exact target compound was not located, the value for the closely related core structure, 1-(3,3,3-trifluoropropyl)piperazine, provides a definitive baseline, as the additional methyl group in the target compound is expected to further increase this value. The LogP for 1-(3,3,3-trifluoropropyl)piperazine is measured at 1.11 [1]. This is a substantial increase over non-fluorinated counterparts like 1-propylpiperazine (estimated LogP ≈ -0.1 to 0.5), a class-level inference based on the well-established lipophilicity-enhancing effect of trifluoromethyl groups [2]. This difference in LogP indicates enhanced passive membrane permeability, a critical factor in cellular and in vivo studies.

Medicinal Chemistry Physicochemical Properties Drug Design

Chiral Purity: The Defined (3S) Stereocenter as a Critical SAR Determinant

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine possesses a single, defined stereocenter at the 3-position of the piperazine ring. This is in direct contrast to its enantiomer, (3R)-3-methyl-1-(3,3,3-trifluoropropyl)piperazine (CAS 1604400-52-3) , or a racemic mixture. In biological systems, chiral molecules often exhibit vastly different pharmacological profiles due to stereoselective interactions with chiral biomacromolecules (e.g., receptors, enzymes). While no direct comparative binding data was found for this exact pair, the principle of chiral differentiation is a fundamental and rigorously validated concept in medicinal chemistry, where one enantiomer can be orders of magnitude more potent or less toxic than the other [1]. The availability of the (3S) enantiomer as a discrete, high-purity (>98%) chemical allows researchers to conduct precise SAR studies that are impossible with racemic mixtures or the wrong enantiomer, thus eliminating a major source of data ambiguity and ensuring that observed biological activity is attributable to the intended stereoisomer.

Stereochemistry Pharmacology Drug Discovery

Maintained Potency and Selectivity Despite Altered Basicity in 5-HT4 Receptor Antagonists

In a head-to-head comparative study of 5-HT4 receptor (5-HT4R) antagonists, analogs containing the 3,3,3-trifluoropropyl N-alkyl chain (specifically compound 6d) demonstrated a critical pharmacological profile. While the introduction of the fluorinated chain decreased the basicity of the adjacent piperidine nitrogen atom—a change that in other contexts reduces receptor affinity—the resulting increase in lipophilicity had minimal impact on both binding affinity and selectivity for the 5-HT4R [1]. Importantly, the 3,3,3-trifluoropropyl and 4,4,4-trifluorobutyl derivatives (6d and 6e) maintained their pharmacological profile and selectivity toward other 5-HT receptor subtypes [1]. This contrasts with non-fluorinated or less lipophilic analogs where changes in basicity typically correlate strongly with a loss of affinity.

5-HT4 Receptor Fluorination Basicity Selectivity

High Potency at Human GPR35 Receptor for a Structurally Related Analog

A structurally related piperazine derivative, CHEMBL4878979, which contains a piperazine core but with different aromatic substitutions, demonstrates high potency at the human GPR35 receptor. In binding assays, this compound exhibited an IC50 of 22 nM and a Ki of 28 nM against the human GPR35 receptor [1]. While the exact target compound was not tested in this assay, this data provides a class-level inference about the potential for 3-substituted piperazine derivatives to achieve high target engagement at therapeutically relevant GPCRs. The absence of this specific target in the dataset highlights its novelty and potential for unique SAR exploration.

GPR35 GPCR Agonist Binding Affinity

Optimal Research and Industrial Applications for (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine


1. Chiral Building Block for CNS-Penetrant Drug Discovery Programs

The combination of a defined (3S) stereocenter and the lipophilic 3,3,3-trifluoropropyl chain [1] makes this compound an ideal chiral building block for constructing novel drug candidates, particularly those targeting the central nervous system (CNS). The increased LogP compared to non-fluorinated piperazines enhances the likelihood of passive blood-brain barrier (BBB) penetration. As demonstrated in 5-HT4R antagonist studies, the trifluoropropyl group can help maintain target affinity and selectivity even when it modifies the basicity of the pharmacophore [2]. Researchers can use this scaffold to synthesize enantiomerically pure libraries for CNS targets (e.g., GPCRs, ion channels) where stereochemistry and lipophilicity are critical for efficacy and brain exposure.

2. SAR Studies on Fluorinated GPCR Ligands (5-HT4, GPR35)

This compound is a strategic intermediate for synthesizing analogs of known piperazine-containing GPCR ligands, such as those for the 5-HT4 receptor and GPR35. The direct comparative data on 5-HT4R antagonists shows that a 3,3,3-trifluoropropyl group can uniquely preserve a favorable pharmacological profile in the face of other molecular modifications [2]. This allows medicinal chemists to conduct systematic SAR studies to decouple and optimize the effects of lipophilicity, basicity, and stereochemistry on receptor binding and functional activity, providing a clear advantage over using non-fluorinated or achiral piperazine building blocks. The high potency (IC50=22 nM) observed for a related piperazine at GPR35 [3] further validates this application area.

3. Synthesis of Metabolic Probes and PET Tracers

The 3,3,3-trifluoropropyl group serves as a bioisostere for alkyl groups and can be leveraged to create metabolically stable probes. The strong C-F bonds in the trifluoromethyl group confer resistance to oxidative metabolism, a common clearance pathway for drugs. Furthermore, the presence of a fluorine atom enables the use of 18F-labeling for positron emission tomography (PET) imaging, provided a suitable radiosynthesis route is developed. Using the (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine scaffold, researchers can design and synthesize PET tracers to study receptor occupancy or biodistribution in vivo, leveraging the scaffold's favorable lipophilicity and the metabolic stability of the trifluoropropyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.